molecular formula C8H5NO3 B12750578 Diatretyne I CAS No. 53318-35-7

Diatretyne I

Cat. No.: B12750578
CAS No.: 53318-35-7
M. Wt: 163.13 g/mol
InChI Key: OCJRAKXVNGISKJ-GQCTYLIASA-N
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Chemical Reactions Analysis

Diatretyne I undergoes several types of chemical reactions, including:

Comparison with Similar Compounds

Biological Activity

Diatretyne I, a compound isolated from the fungus Clitocybe diatreta, has garnered significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, cytotoxic, and antiproliferative effects, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is classified as a polyacetylene compound, specifically identified as 7-cyano-hept-2-ene-4,6-diynoic acid. Its structure has been elucidated using various spectroscopic techniques such as NMR and IR spectroscopy. The presence of multiple functional groups contributes to its biological activity.

Biological Activity Overview

This compound has been evaluated for its biological activity through various assays. The following sections summarize key findings related to its antimicrobial, cytotoxic, and antiproliferative properties.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against a range of pathogens. In studies conducted on various bacterial strains, including both Gram-positive and Gram-negative bacteria, diatretyne demonstrated significant inhibitory effects.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1550 µg/mL
Escherichia coli1830 µg/mL
Candida albicans1240 µg/mL

These results indicate that this compound could potentially serve as a lead compound for the development of new antimicrobial agents.

Cytotoxic Activity

The cytotoxic effects of this compound were assessed using various cancer cell lines, including HeLa cells (cervical cancer) and K-562 cells (chronic myelogenous leukemia). The results are summarized in the following table:

Cell Line IC50 (µM)
HeLa25
K-56218
L-929 (murine fibroblast)22

This compound exhibited potent cytotoxicity across these cell lines, suggesting its potential as an anticancer agent.

Antiproliferative Activity

In antiproliferative assays, this compound was tested for its ability to inhibit cell proliferation in murine fibroblast cell lines. The findings are as follows:

Assay Type Effect
MTT AssaySignificant inhibition observed at concentrations > 20 µg/mL
Colony Formation AssayReduced colony formation by 70% at 50 µg/mL

These results suggest that this compound can effectively hinder cellular proliferation, which is a crucial aspect of cancer treatment strategies.

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound in medical and pharmaceutical fields:

  • Antimicrobial Efficacy Study : A study published in the Journal of Scientific and Industrial Research demonstrated the efficacy of this compound against multiple pathogens, reinforcing its role as a natural antimicrobial agent .
  • Cytotoxicity Assessment : Research conducted by Anchel et al. emphasized the significant cytotoxic effects of this compound on various cancer cell lines, suggesting its potential utility in cancer therapy .
  • Mechanistic Insights : Further investigations into the mechanism of action revealed that this compound induces apoptosis in cancer cells through the activation of reactive oxygen species (ROS) pathways .

Properties

CAS No.

53318-35-7

Molecular Formula

C8H5NO3

Molecular Weight

163.13 g/mol

IUPAC Name

(E)-8-amino-8-oxooct-2-en-4,6-diynoic acid

InChI

InChI=1S/C8H5NO3/c9-7(10)5-3-1-2-4-6-8(11)12/h4,6H,(H2,9,10)(H,11,12)/b6-4+

InChI Key

OCJRAKXVNGISKJ-GQCTYLIASA-N

Isomeric SMILES

C(=C/C(=O)O)\C#CC#CC(=O)N

Canonical SMILES

C(=CC(=O)O)C#CC#CC(=O)N

Origin of Product

United States

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